molecular formula C11H18ClNO2 B1481792 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 2097998-60-0

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1481792
CAS RN: 2097998-60-0
M. Wt: 231.72 g/mol
InChI Key: WAWPMUWBLLLAFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves dissolving cyclopropyl methyl ketone IV as a raw material in a solvent, adding a compound containing metallic aluminum as a catalyst, and introducing chlorine gas for chlorination reaction to obtain a chlorinated product .


Molecular Structure Analysis

The molecular structure of similar compounds like “2-Chloro-1-(1-chlorocyclopropyl)ethanone” consists of a cyclopropyl group attached to a carbonyl group with two chlorine atoms .


Chemical Reactions Analysis

In the synthesis of similar compounds, a chlorination reaction is carried out. This involves the introduction of chlorine gas to the compound in the presence of a catalyst .


Physical And Chemical Properties Analysis

For a similar compound “2-Chloro-1-(1-chlorocyclopropyl)ethanone”, the boiling point is approximately 202.0±20.0 °C at 760 mmHg, and it has a vapour pressure of 0.3±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have been focusing on the synthesis of heterocyclic compounds using derivatives similar to the compound of interest. For instance, the study by Pokhodylo, Matiichuk, and Obushak (2010) explored the reactions of methyl 3-cyclopropyl-3-oxopropanoate with various reagents to synthesize heterocycles having a cyclopropyl substituent. These reactions produced methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other derivatives, showcasing the versatility of cyclopropyl-containing compounds in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and agriculture (Pokhodylo, Matiichuk, & Obushak, 2010).

Crystal Structure Analysis

Another significant application of compounds related to 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one is in crystallography. Revathi et al. (2015) reported on the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component. This study highlights the potential of such compounds in understanding molecular interactions and structural analysis, which is crucial for the development of new materials and pharmaceuticals (Revathi et al., 2015).

Antimicrobial Agent Synthesis

The synthesis and application of related compounds in developing new antimicrobial agents have been a research focus. Uno et al. (1989) prepared 1-hydroxypiperazine dihydrochloride and applied it in synthesizing new pyridone carboxylic acid antibacterial agents, demonstrating the compound's utility in the discovery of new antibacterial drugs (Uno et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

There is limited information available on the safety and hazards of “2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one”. It’s always important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-6-11(15)13-4-3-10(14)9(7-13)5-8-1-2-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWPMUWBLLLAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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